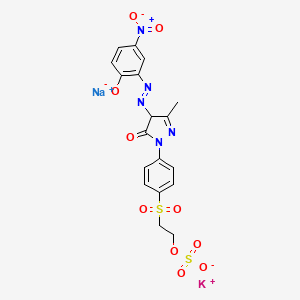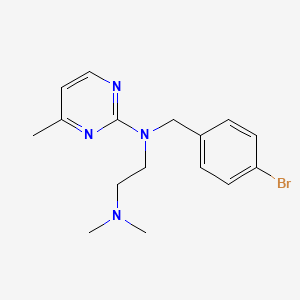
N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The key steps typically include:
Formation of the anthracene derivative: This involves the reaction of anthracene with suitable reagents to introduce functional groups at specific positions.
Synthesis of the naphthacridine derivative: This step involves the cyclization of naphthalene derivatives to form the naphthacridine ring system.
Coupling reactions: The anthracene and naphthacridine derivatives are then coupled through amide bond formation, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a fluorescent probe or as a ligand for studying protein interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known anticancer compounds.
Industry: It could be used in the development of new materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as DNA, proteins, or enzymes, leading to changes in cellular processes. The compound’s structure allows it to intercalate into DNA or bind to specific proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Mitoxantrone: A synthetic anthracenedione with anticancer properties.
Amsacrine: An antineoplastic agent that intercalates into DNA.
Uniqueness
N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide is unique due to its complex structure, which combines features of both anthracene and naphthacridine derivatives. This structural complexity may confer unique properties, such as enhanced binding affinity to biological targets or improved stability in various environments.
Propriétés
Numéro CAS |
94349-29-8 |
|---|---|
Formule moléculaire |
C42H23N3O6 |
Poids moléculaire |
665.6 g/mol |
Nom IUPAC |
N-[9,10-dioxo-5-[(5,8,14-trioxo-13H-anthra[1,2-b]quinolin-10-yl)amino]anthracen-1-yl]benzamide |
InChI |
InChI=1S/C42H23N3O6/c46-37-23-10-4-5-11-24(23)39(48)35-27(37)17-18-28-36(35)44-30-19-16-22(20-29(30)38(28)47)43-31-14-6-12-25-33(31)40(49)26-13-7-15-32(34(26)41(25)50)45-42(51)21-8-2-1-3-9-21/h1-20,43H,(H,44,47)(H,45,51) |
Clé InChI |
JBIQRXVFEUVPMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC6=C(C=C5)NC7=C(C6=O)C=CC8=C7C(=O)C9=CC=CC=C9C8=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



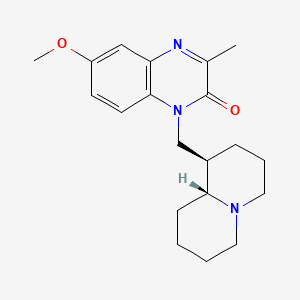

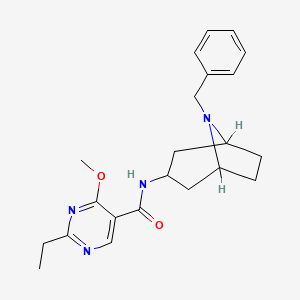
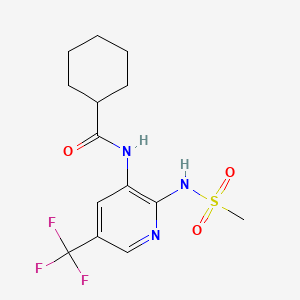
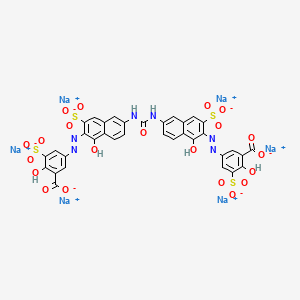
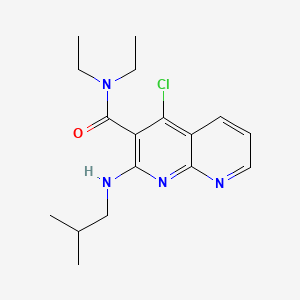
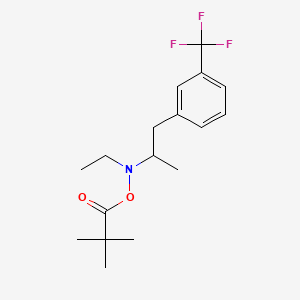

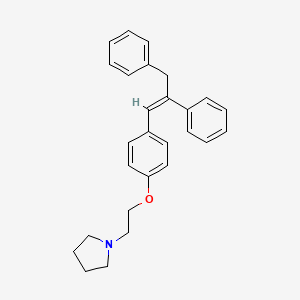
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)

